molecular formula C9H13Cl2N5 B2972976 6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride CAS No. 1955548-56-7

6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride

Cat. No. B2972976
CAS RN: 1955548-56-7
M. Wt: 262.14
InChI Key: ZUCLXEXSXHIACN-UHFFFAOYSA-N
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Description

The compound “6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride” is a heterocyclic compound. It contains a pyrazole ring, which is a five-membered ring with three carbon atoms, two nitrogen atoms, and two double bonds . The compound is a derivative of 1,3-diazole, also known as imidazole .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazole ring and a pyridazine ring. The pyrazole ring contains two nitrogen atoms, one of which bears a hydrogen atom . The InChI code for a similar compound is 1S/C20H16N6/c1-25-13-16 (11-23-25)19-6-7-20-22-12-17 (26 (20)24-19)10-14-4-5-18-15 (9-14)3-2-8-21-18/h2-9,11-13H,10H2,1H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride” are not available, compounds with pyrazole and pyridazine rings have been synthesized and tested in various biological assays .


Physical And Chemical Properties Analysis

The compound is likely to be a solid at room temperature . It has a molecular weight of 340.39 . The compound should be stored in a dark place, in an inert atmosphere, at room temperature .

Scientific Research Applications

Antileishmanial Activity

Pyrazole-bearing compounds, such as the one , have been found to have potent antileishmanial activities . For instance, compound 13, a hydrazine-coupled pyrazole derivative, displayed superior antipromastigote activity that was 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate .

Antimalarial Activity

These compounds also show significant antimalarial activities . The target compounds 14 and 15 elicited better inhibition effects against Plasmodium berghei with 70.2% and 90.4% suppression, respectively .

Molecular Docking Studies

A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of compound 13, which has desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Synthesis of Bis(pyrazolyl)methanes

Pyrazole derivatives are an important class of heterocyclic compounds having a 5-membered ring structure with three carbon atoms and two neighbor nitrogen atoms . They are used in the synthesis of bis(pyrazolyl)methanes .

Biological Activities

Compounds containing 2,4-dihydro-3H-pyrazol-3-one structural motif, including 4,4′-(arylmethylene)-bis-(1H-pyrazol-5-ols), have attracted interest because they exhibit a wide range of biological activities .

Chelating and Extracting Reagents

These derivatives are applied as the chelating and extracting reagents for different metal ions .

Antibacterial Activity

The derivatives of 1,3-diazole show different biological activities such as antibacterial .

Antitumor Activity

They also show antitumor activities .

Safety And Hazards

The compound may cause skin irritation (H317) and serious eye irritation (H319). Precautionary measures include wearing protective gloves and eye/face protection (P280), and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Future Directions

There is a great interest in heterocyclic compounds like pyrazole and pyridazine due to their broad range of chemical and biological properties . The development of new biologically active derivatives based on these pharmacophore heterocycles can lead to new drugs to which resistance has not been formed . Further studies and field trials are needed to explore the potential of these compounds .

properties

IUPAC Name

6-(1,3-dimethylpyrazol-4-yl)pyridazin-3-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5.2ClH/c1-6-7(5-14(2)13-6)8-3-4-9(10)12-11-8;;/h3-5H,1-2H3,(H2,10,12);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUCLXEXSXHIACN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1C2=NN=C(C=C2)N)C.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13Cl2N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-dimethyl-1H-pyrazol-4-yl)pyridazin-3-amine dihydrochloride

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